molecular formula C20H16ClFN2O2 B5315292 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide

2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide

Cat. No. B5315292
M. Wt: 370.8 g/mol
InChI Key: FKSOKVKVPSGYKX-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to a class of compounds known as N-phenylacetamides, which have been shown to have a wide range of biological activities.

Scientific Research Applications

2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has been found to be effective in treating pain associated with inflammatory conditions such as arthritis and neuropathic pain. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide works by inhibiting the activity of a protein called TRPA1, which is involved in the transmission of pain signals. By inhibiting TRPA1, 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide reduces the sensitivity of pain receptors and reduces pain perception. 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has also been shown to reduce the activity of enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has several advantages for lab experiments. It is a highly specific inhibitor of TRPA1, which allows for precise control of its effects. It has also been shown to have low toxicity and good solubility, which makes it suitable for use in in vivo studies. However, 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has some limitations. It has a relatively short half-life, which may limit its effectiveness in some applications. It is also relatively expensive, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide. One area of interest is the development of more potent and selective TRPA1 inhibitors. This could lead to the development of more effective treatments for pain and inflammation. Another area of interest is the use of 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide as a tool for studying the role of TRPA1 in various physiological processes. 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide may also have potential as a treatment for other conditions, such as epilepsy and anxiety disorders. Further research is needed to fully understand the potential of 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide for these applications.

Synthesis Methods

The synthesis of 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide involves the reaction of 2-chloro-4-fluoroaniline with 2-phenoxypyridine-3-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with acetic anhydride and acetic acid to yield 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide. The synthesis of 2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has been optimized to produce high yields and purity of the compound.

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c21-18-12-16(22)9-8-14(18)11-19(25)24-13-15-5-4-10-23-20(15)26-17-6-2-1-3-7-17/h1-10,12H,11,13H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSOKVKVPSGYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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